molecular formula C38H39NO7 B589837 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione CAS No. 870472-23-4

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione

Cat. No.: B589837
CAS No.: 870472-23-4
M. Wt: 621.73
InChI Key: BWKVCDULSRPUBR-XRUYLHJWSA-N
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Description

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple phenylmethyl groups attached to a glucopyranosyl moiety, which is further linked to a pyrrolidinedione core. Its molecular formula is C38H39NO7, and it has a molecular weight of 621.72.

Preparation Methods

The synthesis of 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione involves several steps, typically starting with the protection of the hydroxyl groups of D-glucopyranose using phenylmethyl (benzyl) groups. This is followed by the formation of the pyrrolidinedione ring through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential to influence metabolic processes and cellular functions .

Comparison with Similar Compounds

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound shares a similar glucopyranosyl core but lacks the pyrrolidinedione ring.

    2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol: Similar in structure but with a different sugar moiety (galactitol instead of glucopyranosyl).

    Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside: This compound has a similar glucopyranosyl structure but with a methyl group instead of the pyrrolidinedione ring .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2/t32-,35-,36+,37-,38?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKVCDULSRPUBR-XRUYLHJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)C2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858461
Record name 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870472-23-4
Record name 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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